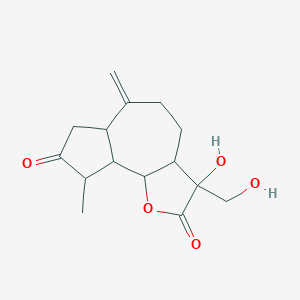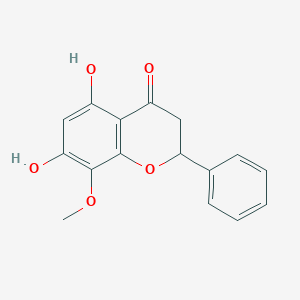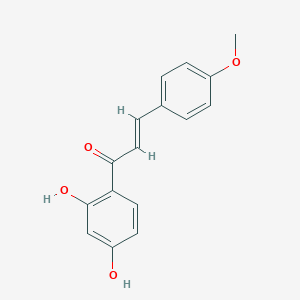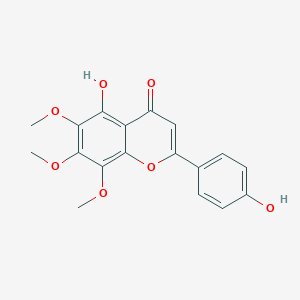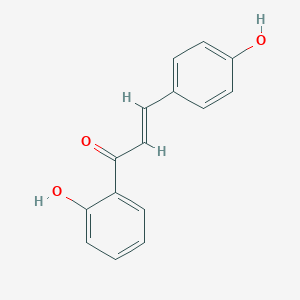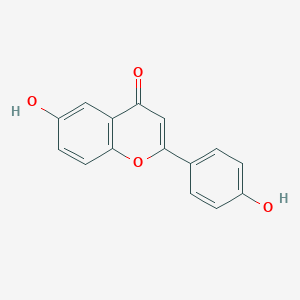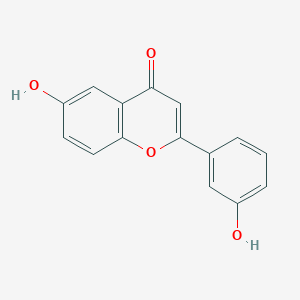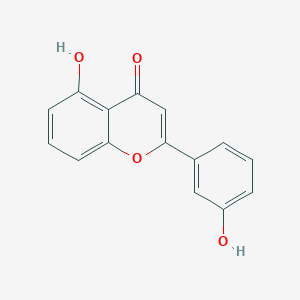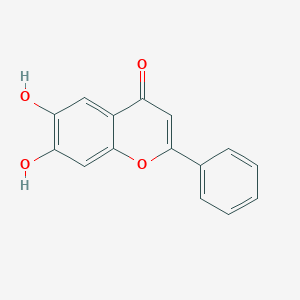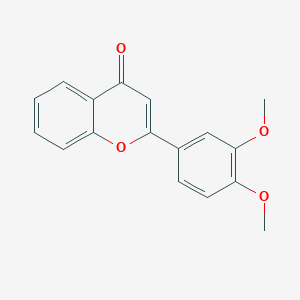
3',4'-二甲氧基黄酮
描述
3’,4’-二甲氧基黄酮是一种天然存在的黄酮类化合物,存在于多种植物中,包括报春花属植物的叶子 . 这种化合物以其多种生物活性而闻名,包括抗氧化、抗癌、抗炎和神经保护作用 . 它的化学结构由一个黄酮骨架组成,在 3’ 和 4’ 位置有甲氧基取代基。
科学研究应用
作用机制
3’,4’-二甲氧基黄酮通过多种分子机制发挥其作用:
生化分析
Biochemical Properties
3’,4’-Dimethoxyflavone interacts with several enzymes and proteins. It is a competitive antagonist of the aryl hydrocarbon receptor (AhR) that inhibits AhR-mediated induction of CYP1A1 . This interaction with AhR and CYP1A1 plays a significant role in its biochemical reactions .
Cellular Effects
3’,4’-Dimethoxyflavone has been shown to have effects on various types of cells. It can reduce the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer, protecting cortical neurons from N-methyl-D-aspartate (NMDA) toxicity . It also promotes the proliferation of human hematopoietic stem cells .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dimethoxyflavone involves its binding interactions with biomolecules and changes in gene expression. As an AhR antagonist, it blocks the transformation of the cytosolic AhR complex and the formation of nuclear AhR complexes .
Temporal Effects in Laboratory Settings
It has been shown to have a half-life of 3-6 hours, indicating its stability and potential long-term effects on cellular function .
准备方法
合成路线和反应条件: 3’,4’-二甲氧基黄酮可以通过多种方法合成。 一种常见的方法是使用甲基碘在碳酸钾等碱的存在下,对 3’,4’-二羟基黄酮进行甲基化反应 . 反应通常在丙酮或二甲基亚砜 (DMSO) 等有机溶剂中进行,并在升高的温度下进行。
工业生产方法: 3’,4’-二甲氧基黄酮的工业生产通常涉及从植物来源提取和纯化。 报春花属植物的叶子是一个重要的来源,可以使用硅胶色谱和制备型高效液相色谱 (HPLC) 等技术分离该化合物 . 然后使用多种光谱方法,包括红外 (IR)、紫外 (UV) 和核磁共振 (NMR) 光谱来确认化合物的纯度 .
化学反应分析
反应类型: 3’,4’-二甲氧基黄酮会发生多种类型的化学反应,包括:
氧化: 该化合物可以氧化成醌类或其他氧化衍生物。
还原: 还原反应可以将黄酮转化为相应的黄烷酮。
取代: 在适当的条件下,甲氧基可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 采用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 取代反应通常涉及在催化剂的存在下使用胺或硫醇等亲核试剂。
相似化合物的比较
3’,4’-二甲氧基黄酮由于其特殊的甲氧基取代基,在黄酮类化合物中独一无二,赋予其独特的生物活性。 类似的化合物包括:
2’,3’-二甲氧基黄酮: 另一种具有不同取代模式的甲氧基黄酮。
5,7-二甲氧基黄酮: 以其抗癌和抗炎特性而闻名。
3’,4’,5’-三甲氧基黄酮: 与 3’,4’-二甲氧基黄酮相比,表现出增强的亲脂性和生物活性.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHORMOOTZTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350946 | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-62-8 | |
| Record name | 3′,4′-Dimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYFLAVONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3',4'-Dimethoxyflavone exert its chemopreventive effects?
A1: 3',4'-Dimethoxyflavone primarily acts as an antagonist of the aryl hydrocarbon receptor (AhR) [, , ]. The AhR, upon activation by ligands like the carcinogen benzo[a]pyrene (BaP), induces the expression of cytochrome P450 enzymes, CYP1A1 and CYP1B1 [, , ]. These enzymes play a crucial role in the metabolic activation of procarcinogens, including BaP, into DNA-reactive intermediates []. By inhibiting AhR activation, DMF effectively reduces the expression and activity of CYP1A1 and CYP1B1, consequently suppressing BaP-induced DNA adduct formation and exerting its chemoprotective effects [, , ].
Q2: Does 3',4'-Dimethoxyflavone affect CYP1B1 at the transcriptional or post-transcriptional level?
A2: Research indicates a dual mode of action. While DMF can directly inhibit CYP1B1 enzyme activity [], it also demonstrates the ability to downregulate CYP1B1 mRNA expression, suggesting interference at the transcriptional level []. This multi-pronged approach highlights DMF's potential as a potent chemopreventive agent.
Q3: Does 3',4'-Dimethoxyflavone exclusively target the AhR pathway?
A3: While AhR antagonism is a primary mechanism, studies suggest additional pathways may be involved. Research in human adrenocortical cells revealed that DMF could synergistically enhance the induction of CYP11B1 and CYP11B2 mRNA by PCB126, a known endocrine disruptor, through a mechanism independent of AhR antagonism []. These findings indicate that DMF's effects extend beyond AhR modulation and warrant further exploration.
Q4: Beyond chemoprevention, are there other potential applications of 3',4'-Dimethoxyflavone?
A4: Yes, recent studies highlight DMF's potential as a neuroprotective agent []. Specifically, DMF has been identified as an inhibitor of parthanatos, a cell death pathway implicated in neurological and neurodegenerative conditions, suggesting potential therapeutic avenues for these conditions.
Q5: What is the molecular formula and weight of 3',4'-Dimethoxyflavone?
A5: The molecular formula of 3',4'-Dimethoxyflavone is C17H14O4, and its molecular weight is 282.30 g/mol [].
Q6: Is there any information regarding the planarity of 3',4'-Dimethoxyflavone?
A6: X-ray crystallographic studies have revealed that the 3',4'-Dimethoxyflavone molecule adopts an essentially planar conformation []. The dihedral angle between the benzopyran and the aromatic ring least-squares mean planes is 6.2(5)°, indicating minimal deviation from planarity. This structural feature might influence its interactions with biological targets.
Q7: How does the presence of methoxy groups in 3',4'-Dimethoxyflavone affect its activity compared to hydroxylated flavonoids?
A7: The presence of methoxy groups significantly influences 3',4'-Dimethoxyflavone's metabolic stability and bioavailability [, ]. Compared to hydroxylated counterparts like chrysin and apigenin, methoxy groups render DMF less susceptible to rapid hepatic metabolism, potentially leading to a longer half-life and increased in vivo efficacy [, ]. This enhanced stability is attributed to the reduced propensity for conjugation reactions like glucuronidation and sulfation, which are common metabolic pathways for hydroxylated flavonoids [].
Q8: Does the position of the methoxy groups on the flavone skeleton influence biological activity?
A8: Research suggests that the specific positioning of methoxy groups is critical for dictating biological activity. Studies investigating the impact of various methoxylated flavones on neural stem cell (NSC) differentiation revealed distinct structure-activity relationships []. Specifically, the presence of a 3'-methoxy group and the absence of bulky substituents at the C2' and C4' positions were essential for promoting astrocytogenesis []. In contrast, a 4'-methoxy group was crucial for inducing neuronal differentiation []. These findings underscore the importance of subtle structural modifications in modulating the biological activity of methoxylated flavones.
Q9: Are there any studies exploring the impact of different substituents at the C-5 position on the activity of 3',4'-Dimethoxyflavone?
A9: Yes, research has investigated the effects of introducing a hydroxy or fluoro substituent at the C-5 position of the 3',4'-Dimethoxyflavone scaffold on its ability to reverse BCRP/ABCG2-mediated anticancer drug resistance []. Intriguingly, the 5-hydroxy derivative exhibited a more potent reversal effect compared to the parent compound and the 5-fluoro derivative []. These findings suggest that modifications at the C-5 position can significantly impact the biological activity of DMF and warrant further investigation to elucidate the structure-activity relationships.
Q10: What evidence exists for the anti-proliferative activity of 3',4'-Dimethoxyflavone?
A10: Studies utilizing human leukemia K562 cells and breast cancer MCF-7 cells demonstrated that DMF exhibits anti-proliferative activity against these cancer cell lines []. Notably, the anti-proliferative activity of DMF was superior to that of chrysin, a standard flavone, suggesting its potential as an anticancer agent []. Further investigation is necessary to elucidate the underlying mechanisms and evaluate its efficacy in vivo.
Q11: Has the antifungal activity of 3',4'-Dimethoxyflavone been explored?
A11: While not as extensively studied as its other biological activities, DMF, along with other compounds isolated from Spigelia anthelmia, displayed anthelmintic activity against Haemonchus contortus, a parasitic nematode []. This finding suggests that DMF may possess a broader spectrum of biological activities, including potential antifungal properties, warranting further exploration.
Q12: How does the stability of 3',4'-Dimethoxyflavone compare to other flavonoids, particularly those with hydroxyl groups?
A12: 3',4'-Dimethoxyflavone exhibits superior metabolic stability compared to hydroxylated flavonoids like quercetin and curcumin []. This enhanced stability is attributed to the presence of methoxy groups, which are less prone to rapid metabolism via conjugation reactions commonly observed with hydroxylated flavonoids [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


